2-cyano-3-methylbenzoic acid
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Overview
Description
2-Cyano-3-methylbenzoic acid is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyano group and a methyl group
Mechanism of Action
Mode of Action
One study suggests that a similar compound, 2-amino-5-methylbenzoic acid, may exert its effects by disrupting cell membrane integrity
Biochemical Pathways
Given its structural similarity to other benzoic acid derivatives, it may influence pathways related to cell membrane integrity and function .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, and it has a predicted solubility in dmso and methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Based on the potential mode of action discussed earlier, it might cause disruption of cell membrane integrity, leading to leakage of cellular contents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-cyano-3-methylbenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution and oxidation reactions at the benzylic position
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of methyl benzoate followed by hydrolysis. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which introduces a nitro group into the aromatic ring. The resulting nitro compound is then hydrolyzed to yield the desired cyano compound.
Another method involves the cyanation of 3-methylbenzoic acid. This can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial to meet the quality standards required for its various applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-methylbenzylamine.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions and elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the cyano group under appropriate conditions, often requiring a catalyst or a base to facilitate the reaction.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.
Reduction: The primary product is 3-methylbenzylamine.
Substitution: Various substituted derivatives, such as amides, esters, or thioethers, can be formed.
Scientific Research Applications
2-Cyano-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
2-Cyano-3-methylbenzoic acid can be compared with other cyano-substituted benzoic acids, such as:
- 2-Cyano-4-methylbenzoic acid
- 2-Cyano-5-methylbenzoic acid
- 3-Cyano-2-methylbenzoic acid
These compounds share similar structural features but differ in the position of the cyano and methyl groups on the aromatic ring. This positional variation can lead to differences in their chemical reactivity and physical properties, making each compound unique in its applications and behavior.
Properties
CAS No. |
500024-26-0 |
---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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